molecular formula C21H24N4O2S B12030785 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497920-37-3

3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12030785
CAS No.: 497920-37-3
M. Wt: 396.5 g/mol
InChI Key: PGBHFXMTYKXYSJ-PXLXIMEGSA-N
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Description

3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It may be used in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: It may be used as a fungicide or pesticide.

    Polymer Industry: The compound can be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    3-(2-Methoxyphenyl)-1H-1,2,4-triazole: Lacks the benzylideneamino and pentyloxy groups.

    4-((4-(Pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the 2-methoxyphenyl group.

Uniqueness

The uniqueness of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

497920-37-3

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S/c1-3-4-7-14-27-17-12-10-16(11-13-17)15-22-25-20(23-24-21(25)28)18-8-5-6-9-19(18)26-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)/b22-15+

InChI Key

PGBHFXMTYKXYSJ-PXLXIMEGSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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